Cas no 153153-62-9 (D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[3-O-sulfo-b-D-galactopyranosyl-(1®4)]-2-(acetylamino)-2-deoxy-)

D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[3-O-sulfo-b-D-galactopyranosyl-(1®4)]-2-(acetylamino)-2-deoxy- structure
153153-62-9 structure
Nome del prodotto:D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[3-O-sulfo-b-D-galactopyranosyl-(1®4)]-2-(acetylamino)-2-deoxy-
Numero CAS:153153-62-9
MF:C20H35NO18S
MW:609.552807092667
CID:99009
PubChem ID:102602599

D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[3-O-sulfo-b-D-galactopyranosyl-(1®4)]-2-(acetylamino)-2-deoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-ACETAMIDO-2-DEOXY-4-O-(3-SULFO-A-D-GALACTOPYRANOSYL)-3-O-(A-L-FUCOPYRANOSYL)-D-GLUCOPYRANOSIDE
    • 4)]-2-(acetylamino)-2-deoxy-
    • 3'-Sulfatyl Lewis X
    • 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranose
    • O-6-Deoxy-alpha-L-galactopyranosyl-(1-3)-O-[3-O-sulfo-beta-D-galactopyranosyl-(1-4)]-2-(acetylamino)-2-deoxy-D-glucose
    • [(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
    • 153153-62-9
    • D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[3-O-sulfo-b-D-galactopyranosyl-(1®4)]-2-(acetylamino)-2-deoxy-
    • Inchi: InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)38-16-9(21-6(2)24)18(30)35-8(4-23)15(16)37-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1
    • Chiave InChI: SQDFRWJUKVCUOT-UHHKXACBSA-N
    • Sorrisi: OC[C@@H]1[C@@H](O[C@H]2[C@H](O)[C@@H](OS(O)(=O)=O)[C@@H](O)[C@@H](CO)O2)[C@H](O[C@@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@@H](C)O2)[C@@H](NC(C)=O)C(O)O1

Proprietà calcolate

  • Massa esatta: 609.15700
  • Massa monoisotopica: 609.15748444g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 10
  • Conta accettatore di obbligazioni idrogeno: 18
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 9
  • Complessità: 950
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 14
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -6.2
  • Superficie polare topologica: 309Ų

Proprietà sperimentali

  • Densità: 1.71±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Leggermente solubile (7,3 g/l) (25°C),
  • PSA: 309.07000
  • LogP: -5.10280
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.